molecular formula C16H15ClN2OS B5757204 3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide

3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide

Cat. No. B5757204
M. Wt: 318.8 g/mol
InChI Key: MKHXLMMNUFLDRZ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have potential as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide in lab experiments include its potential as a fluorescent probe and its potential as an anti-cancer agent. However, its limitations include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide. One direction is the further investigation of its potential as an anti-cancer agent, including in vivo studies. Another direction is the development of new synthetic methods for the compound, with improved yields and purity. Additionally, the compound could be further studied for its potential as a fluorescent probe for the detection of other metal ions.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide has been achieved using various methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde and 2-aminobenzothiazole in the presence of acryloyl chloride. The reaction is carried out in a solvent under reflux conditions and the product is purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylamide has shown potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a ligand for the synthesis of metal complexes. In addition, it has been studied for its potential as an anti-cancer agent, with promising results in vitro.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c17-12-6-2-1-5-11(12)9-10-15(20)19-16-18-13-7-3-4-8-14(13)21-16/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHXLMMNUFLDRZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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